molecular formula C14H15N3O B14695597 2-(3-Methylanilino)benzohydrazide CAS No. 35709-42-3

2-(3-Methylanilino)benzohydrazide

Katalognummer: B14695597
CAS-Nummer: 35709-42-3
Molekulargewicht: 241.29 g/mol
InChI-Schlüssel: IIZAAOYBFJWGRW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(3-Methylanilino)benzohydrazide is an organic compound that belongs to the class of benzohydrazides. These compounds are known for their diverse biological activities and are widely used in various fields of chemistry and biology. The structure of this compound consists of a benzohydrazide moiety attached to a 3-methylaniline group, which imparts unique chemical and biological properties to the compound.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Methylanilino)benzohydrazide typically involves the reaction of 3-methylaniline with benzohydrazide under specific conditions. One common method is the condensation reaction between 3-methylaniline and benzohydrazide in the presence of a suitable catalyst and solvent. The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, and the reaction conditions are optimized to maximize yield and purity. The product is then purified using standard techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

2-(3-Methylanilino)benzohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Substitution reactions often involve reagents like halogens or alkylating agents under specific conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various reduced derivatives .

Wissenschaftliche Forschungsanwendungen

2-(3-Methylanilino)benzohydrazide has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 2-(3-Methylanilino)benzohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease processes, thereby exerting its therapeutic effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Benzohydrazide: A parent compound with similar structural features.

    3-Methylaniline: Shares the aniline moiety with a methyl group at the 3-position.

    N’-Benzylidene-4-tert-butylbenzohydrazide: A derivative with a benzylidene group.

Uniqueness

2-(3-Methylanilino)benzohydrazide is unique due to the combination of the benzohydrazide and 3-methylaniline moieties, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .

Eigenschaften

CAS-Nummer

35709-42-3

Molekularformel

C14H15N3O

Molekulargewicht

241.29 g/mol

IUPAC-Name

2-(3-methylanilino)benzohydrazide

InChI

InChI=1S/C14H15N3O/c1-10-5-4-6-11(9-10)16-13-8-3-2-7-12(13)14(18)17-15/h2-9,16H,15H2,1H3,(H,17,18)

InChI-Schlüssel

IIZAAOYBFJWGRW-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=CC=C1)NC2=CC=CC=C2C(=O)NN

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.